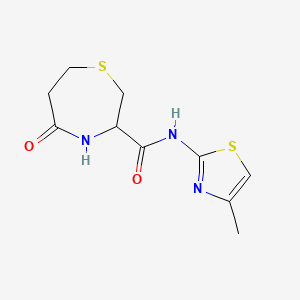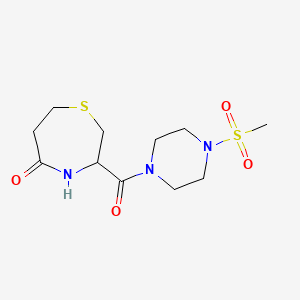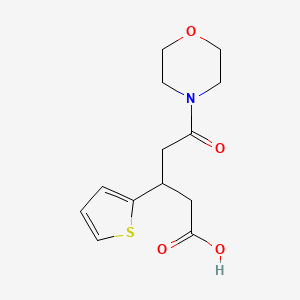![molecular formula C15H17NO3S2 B6505668 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid CAS No. 1428367-38-7](/img/structure/B6505668.png)
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid, also known as 3-T2-4-TECBA, is an organic compound that has been widely studied for its potential applications in scientific research. This acid is a derivative of thiophene, an aromatic compound that is known for its unique structure and properties. The structure of 3-T2-4-TECBA is composed of a thiophene ring with an additional carbon-nitrogen group. The acid has been found to have various biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid has a variety of potential applications in scientific research. For example, it has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in organic reactions. Additionally, it has been used to study the structure and reactivity of organic compounds and to investigate the mechanisms of organic reactions. Furthermore, this compound has been used to study the structure and function of proteins and enzymes, as well as to investigate the interactions between proteins and other molecules.
Mecanismo De Acción
The mechanism of action of 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and covalent bonding. Additionally, it is believed to interact with other molecules through van der Waals forces and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have some anti-inflammatory, anti-bacterial, and anti-oxidant effects. Additionally, it has been found to have some neurotrophic and neuroprotective effects. Furthermore, it has been found to have some anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, it is stable in a wide range of pH and temperature conditions, and it is relatively non-toxic. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. However, it does have some limitations. For example, it is not water soluble and it is not very soluble in organic solvents.
Direcciones Futuras
The potential future directions for 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid are numerous. For example, further research could be conducted to investigate its biochemical and physiological effects in greater detail. Additionally, further research could be conducted to develop new methods for its synthesis and to investigate its potential applications in other areas of scientific research. Furthermore, further research could be conducted to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-bacterial, or anti-cancer drug.
Métodos De Síntesis
The synthesis of 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid has been extensively studied and a variety of methods have been developed. One of the most common methods is the reaction of 2-thiophenethanol with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a yield of approximately 60%. Another method involves the reaction of thiophene-2-carboxaldehyde with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields this compound in a yield of approximately 70%.
Propiedades
IUPAC Name |
5-oxo-3-thiophen-2-yl-5-(2-thiophen-3-ylethylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(16-5-3-11-4-7-20-10-11)8-12(9-15(18)19)13-2-1-6-21-13/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYLUMOVCNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NCCC2=CSC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6505679.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)